![molecular formula C15H18N2O3S B5459983 N-[(1-methyl-1H-indol-2-yl)carbonyl]methionine](/img/structure/B5459983.png)
N-[(1-methyl-1H-indol-2-yl)carbonyl]methionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole derivatives are important in medicinal chemistry due to their physiological activity which includes anticancer, antitubercular, antimicrobial, antiviral, antimalarial, anti-inflammatory activities, antileishmanial agents, anti-cholinesterase, and enzyme inhibitory . For example, N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives have been synthesized and evaluated for their in vitro antiproliferative activities against HeLa, MCF-7 and HT-29 cancer cell lines .
Synthesis Analysis
The synthesis of indole derivatives often involves the use of 1H-indole-2-carboxylic acid as a starting material . For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization .Molecular Structure Analysis
The molecular structure of indole derivatives can be complex. For example, the molecule of N-(1H-indol-2-ylmethylidene)-4-methoxyaniline contains an essentially planar indole ring system and a phenyl ring .Chemical Reactions Analysis
Indole derivatives have been found to have various biological activities. For instance, some newly designed sulfonamide-based indole derivatives were synthesized and screened for anti-microbial activity against various bacteria .Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely. For example, 1-methylindole has a molecular weight of 131.1745 .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(1-methylindole-2-carbonyl)amino]-4-methylsulfanylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-17-12-6-4-3-5-10(12)9-13(17)14(18)16-11(15(19)20)7-8-21-2/h3-6,9,11H,7-8H2,1-2H3,(H,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDZKALSZKPCQBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1C(=O)NC(CCSC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5459903.png)
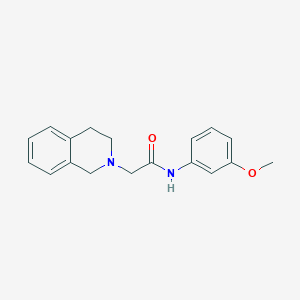
![9-[morpholin-4-yl(oxo)acetyl]-3-oxa-9-azaspiro[5.5]undecane](/img/structure/B5459934.png)

![{[4-(diethylamino)phenyl]hydrazono}(4-phenyl-1,3-thiazol-2-yl)acetonitrile](/img/structure/B5459943.png)
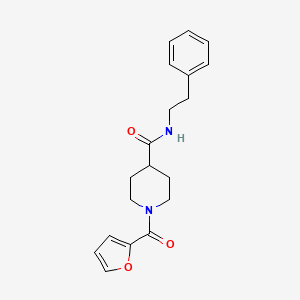
![4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]-1-(1H-pyrrol-2-ylcarbonyl)piperidine](/img/structure/B5459970.png)
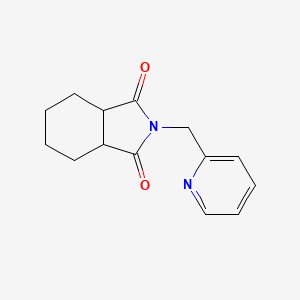
![1-(4-methoxybenzoyl)-4-[2-(phenylthio)ethyl]piperazine](/img/structure/B5459979.png)
![ethyl 4-{2-[(phenoxyacetyl)amino]benzoyl}-1-piperazinecarboxylate](/img/structure/B5459990.png)
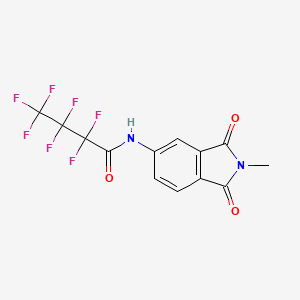
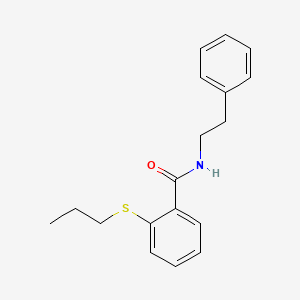
![N-[2-(2-fluorophenyl)-1-({[3-(1H-imidazol-1-yl)propyl]amino}carbonyl)vinyl]benzamide](/img/structure/B5460000.png)
![8-[3,4-dihydroisoquinolin-2(1H)-yl(oxo)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5460007.png)
